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molecular formula C15H8N2O6 B2443249 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 71494-65-0

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B2443249
M. Wt: 312.237
InChI Key: KIXLEFNFHOAVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04250096

Procedure details

The starting material used in the above example can be prepared as follows: 57.9 g (0.3 mol) of 3-nitrophthalic anhydride and 41.1 g (0.3 mol) of 4-aminobenzoic acid in 600 ml of acetic acid are refluxed for 6 hours and the mixture is then stirred into 1,000 ml of 50% aqueous ethanol. The yellow product which has precipitated is filtered off with suction, washed with water and dried at 80° C./30 mm Hg for 24 hours. 82 g (88% of theory) of 4-(3-nitrophthalimidyl)-benzoic acid are obtained; melting point >300° C. IR spectrum (KBr): 1790 and 1740 cm-1 (CO--N--CO); 1550 and 1370 cm-1 (NO2).
Quantity
57.9 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=1.C(O)C>C(O)(=O)C>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([C:16]3[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=3)[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
57.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
41.1 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
The yellow product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C./30 mm Hg for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C2=CC=C(C(=O)O)C=C2)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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